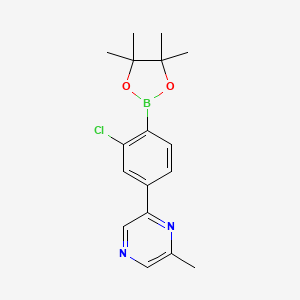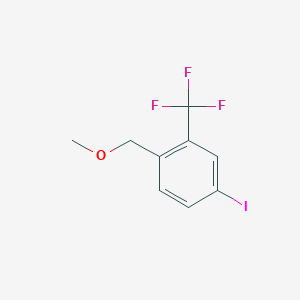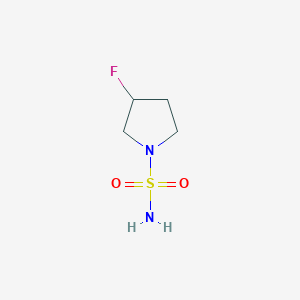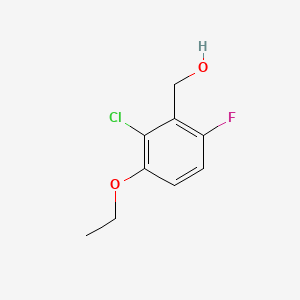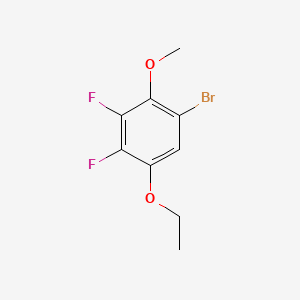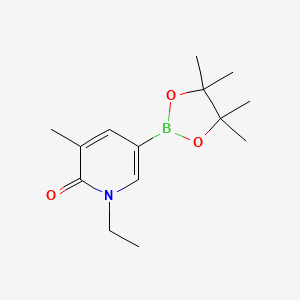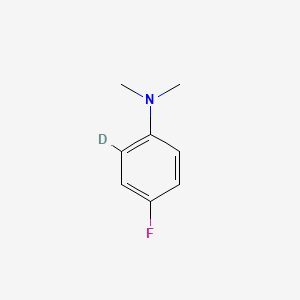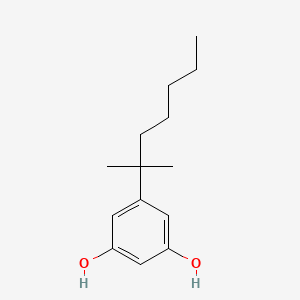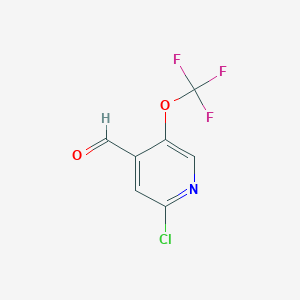
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3ClF3NO2 It is known for its unique structure, which includes a chlorine atom, a trifluoromethoxy group, and an isonicotinaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often include the use of reagents like thionyl chloride (SOCl2) for chlorination and trifluoromethoxybenzene for introducing the trifluoromethoxy group.
Catalysts and Solvents: Catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) are commonly used to facilitate the reactions.
Purification: The final product is purified using techniques like column chromatography to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and distillation, is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Chloro-5-(trifluoromethoxy)isonicotinic acid.
Reduction: 2-Chloro-5-(trifluoromethoxy)isonicotinalcohol.
Substitution: 2-Methoxy-5-(trifluoromethoxy)isonicotinaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)isonicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(methoxy)isonicotinaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Chloro-5-(trifluoromethoxy)isonicotinaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
Propiedades
Fórmula molecular |
C7H3ClF3NO2 |
|---|---|
Peso molecular |
225.55 g/mol |
Nombre IUPAC |
2-chloro-5-(trifluoromethoxy)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-1-4(3-13)5(2-12-6)14-7(9,10)11/h1-3H |
Clave InChI |
BYWDEIAXWYSPDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)OC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
